molecular formula C6H14ClF2N B3012587 3,3-Difluoro-2-methylpentan-2-amine hydrochloride CAS No. 2172480-62-3

3,3-Difluoro-2-methylpentan-2-amine hydrochloride

Cat. No. B3012587
CAS RN: 2172480-62-3
M. Wt: 173.63
InChI Key: OUXROXLJFBRZMZ-UHFFFAOYSA-N
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Description

3,3-Difluoro-2-methylpentan-2-amine hydrochloride is a compound of interest due to its potential applications in medicinal chemistry. The compound is synthesized through a practical approach involving the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system . The compound's potential as a saturated bioisostere of the benzene ring makes it valuable for drug discovery projects .

Synthesis Analysis

The synthesis of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride involves the transformation of starting materials via multiple steps, including alkylation, Grignard reaction, reduction, amination, and salt-forming . The total yields of the synthesized compounds are reported as 18.1%, 18.8%, and 14.3% for related compounds . The synthesized compounds were characterized using 1H-NMR and MS spectral data .

Molecular Structure Analysis

The compound's molecular structure is characterized by the presence of difluoro-substituted bicyclo[1.1.1]pentanes, which are suggested as saturated bioisosteres of the benzene ring for drug discovery projects .

Chemical Reactions Analysis

The compound's synthesis involves the addition of difluorocarbene to electron-rich bicyclo[1.1.0]butanes by the CF3TMS/NaI system, highlighting the key chemical reaction involved in its production .

Physical and Chemical Properties Analysis

Specific physical and chemical properties of 3,3-Difluoro-2-methylpentan-2-amine hydrochloride were not directly provided in the abstracts. Further investigation into the compound's properties would be necessary for a comprehensive analysis.

References:

  • Synthesis of 2-alkoxypentan-3-amine hydrochloride
  • The Use of the Trifluoroacetyl Protecting Group in the Synthesis of Mono-(4) and Di-Amines (4,10) in the Polynitrohexaazaisowurtzitane Series
  • Difluoro-substituted bicyclo[1.1.1]pentanes for medicinal chemistry: design, synthesis and characterization

Scientific Research Applications

Synthesis Techniques

  • Liquid Phase Photo-fluorination : A novel method for synthesizing perfluorochemicals, including variants of 3,3-difluoro-2-methylpentan-2-amine, uses liquid-phase photofluorination with undiluted fluorine. This approach is effective for preparing isomerically-pure branched F-alkanes, F-ethers, and F-tert-amines, which are challenging to synthesize using traditional methods (Scherer, Yamanouchi, & Onox, 1990).

  • Synthesis of Alkoxypentan-amine Hydrochlorides : The synthesis of various medical intermediates, potentially including derivatives of 3,3-difluoro-2-methylpentan-2-amine hydrochloride, involves multiple steps like alkylation, Grignard reaction, reduction, amination, and salt-forming. This process yields compounds characterized by NMR and MS spectral data (Zhang Ping-rong, 2009).

Applications in Chemical Reactions

  • Selective Extraction and Separation : 4-methylpentan-2-ol, a compound structurally similar to 3,3-difluoro-2-methylpentan-2-amine, is used for the quantitative extraction of iron(III) from hydrochloric acid. This process involves stripping the iron(III) with water for titrimetric determination (Gawali & Shinde, 1974).

  • Carbon Dioxide Capture : Research on carbon dioxide absorption using aqueous solutions of 1,5-diamino-2-methylpentane, a related compound, in an isothermal batch reactor provides insights into the application of such compounds in CO2 capture technologies. The study compares the performance of this diamine with MEA and MDEA, highlighting its lower volatility and potential for reduced solvent loss during CO2 removal processes (Azhgan, Farsi, & Eslamloueyan, 2016).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

properties

IUPAC Name

3,3-difluoro-2-methylpentan-2-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2N.ClH/c1-4-6(7,8)5(2,3)9;/h4,9H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUXROXLJFBRZMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)(C)N)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoro-2-methylpentan-2-amine hydrochloride

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